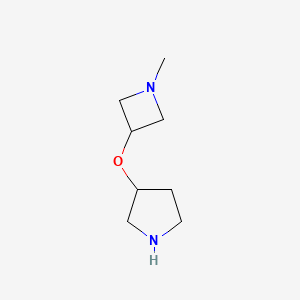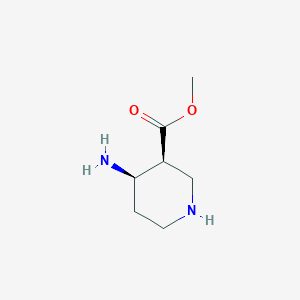
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Chiral Resolution: Enantioselective synthesis or chiral resolution techniques are employed to obtain the desired stereochemistry.
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing flow microreactor systems to enhance efficiency and sustainability.
Catalysis: Employing catalytic processes to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a building block in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activities, such as antimicrobial or antiviral pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,4S)-4-aminopiperidine-3-carboxylate: A stereoisomer with different biological activities.
Piperidine Derivatives: Compounds with similar piperidine core structures but varying functional groups.
Uniqueness
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and synthetic utility compared to its stereoisomers and other piperidine derivatives .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
methyl (3S,4R)-4-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
URYGCNLIJAPLFC-NTSWFWBYSA-N |
SMILES isomérique |
COC(=O)[C@H]1CNCC[C@H]1N |
SMILES canonique |
COC(=O)C1CNCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


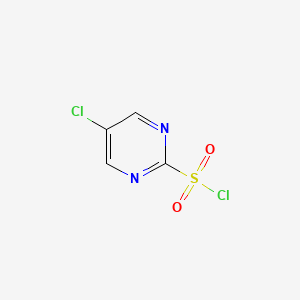
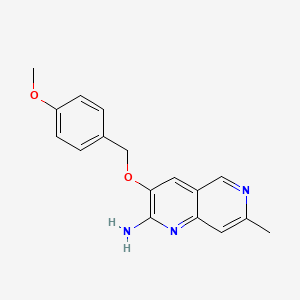

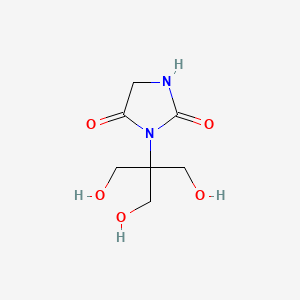

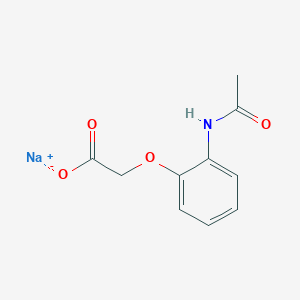

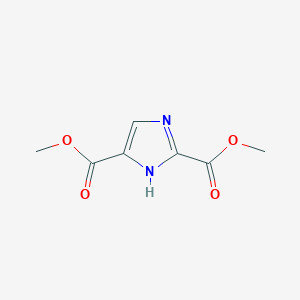
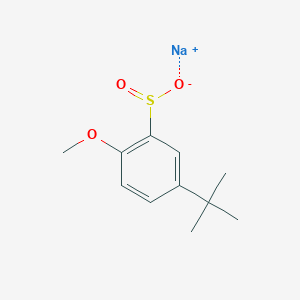
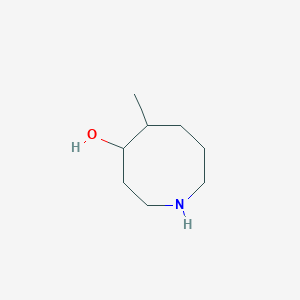

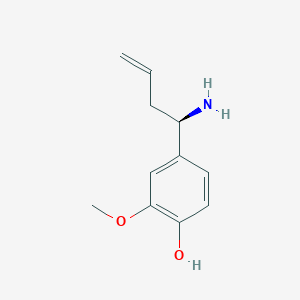
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
